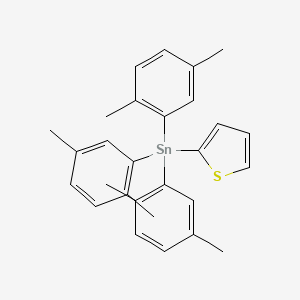
Tris(2,5-dimethylphenyl)(thiophen-2-yl)stannane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris(2,5-dimethylphenyl)(thiophen-2-yl)stannane is an organotin compound that features a tin atom bonded to three 2,5-dimethylphenyl groups and one thiophen-2-yl group. Organotin compounds are known for their applications in organic synthesis, particularly in coupling reactions. The unique structure of this compound makes it a valuable reagent in various chemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tris(2,5-dimethylphenyl)(thiophen-2-yl)stannane typically involves the reaction of 2,5-dimethylphenylmagnesium bromide with thiophen-2-ylstannane. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the compound. The product is then purified using techniques such as distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Tris(2,5-dimethylphenyl)(thiophen-2-yl)stannane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form organotin oxides.
Reduction: Reduction reactions can convert the compound into different organotin hydrides.
Substitution: The thiophen-2-yl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens or organolithium compounds are employed for substitution reactions.
Major Products Formed
Oxidation: Organotin oxides.
Reduction: Organotin hydrides.
Substitution: Various substituted organotin compounds depending on the reagent used.
Applications De Recherche Scientifique
Tris(2,5-dimethylphenyl)(thiophen-2-yl)stannane has several applications in scientific research:
Chemistry: Used as a reagent in Stille coupling reactions to form carbon-carbon bonds.
Biology: Investigated for its potential use in biological assays and as a precursor for bioactive organotin compounds.
Medicine: Explored for its potential in drug development, particularly in the synthesis of organotin-based pharmaceuticals.
Industry: Utilized in the production of polymers and materials with unique properties.
Mécanisme D'action
The mechanism of action of Tris(2,5-dimethylphenyl)(thiophen-2-yl)stannane involves the interaction of the tin atom with various molecular targets. The tin atom can form bonds with carbon atoms in organic molecules, facilitating coupling reactions. The thiophen-2-yl group enhances the reactivity of the compound, making it a versatile reagent in organic synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Tributylstannyl)thiophene: Another organotin compound with a thiophen-2-yl group, used in similar coupling reactions.
Trimethyl(thiophen-2-yl)stannane: A simpler organotin compound with three methyl groups and a thiophen-2-yl group.
Uniqueness
Tris(2,5-dimethylphenyl)(thiophen-2-yl)stannane is unique due to the presence of three 2,5-dimethylphenyl groups, which provide steric hindrance and influence the reactivity of the compound. This makes it particularly useful in selective coupling reactions where control over the reaction environment is crucial.
Propriétés
Numéro CAS |
88259-28-3 |
|---|---|
Formule moléculaire |
C28H30SSn |
Poids moléculaire |
517.3 g/mol |
Nom IUPAC |
tris(2,5-dimethylphenyl)-thiophen-2-ylstannane |
InChI |
InChI=1S/3C8H9.C4H3S.Sn/c3*1-7-3-5-8(2)6-4-7;1-2-4-5-3-1;/h3*3-5H,1-2H3;1-3H; |
Clé InChI |
GBOVQUBCIUOIFU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)C)[Sn](C2=CC=CS2)(C3=C(C=CC(=C3)C)C)C4=C(C=CC(=C4)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4-Bromophenyl)[6-methyl-2-(piperidin-1-yl)pyridin-3-yl]methanone](/img/structure/B14389514.png)
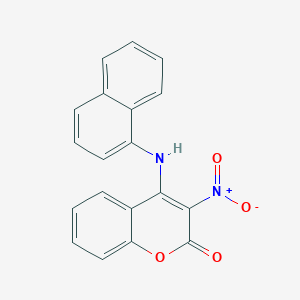
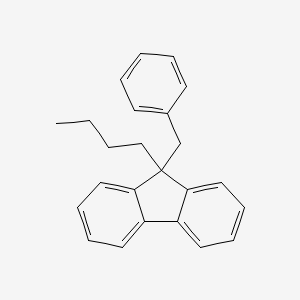
![sodium;9H-indeno[2,1-b]pyridin-9-ide](/img/structure/B14389529.png)
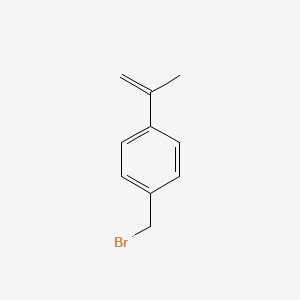
![9-[(2-Chloro-4-fluorophenyl)methylidene]-9H-fluorene](/img/structure/B14389544.png)
![5-[4-(Methylsulfanyl)phenyl]furan-2-carboximidamide](/img/structure/B14389548.png)
![3-[[3-[(3-Amino-3-oxopropyl)amino]-2-hydroxypropyl]amino]propanamide](/img/structure/B14389562.png)
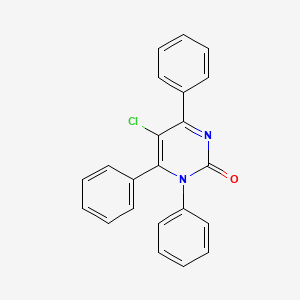
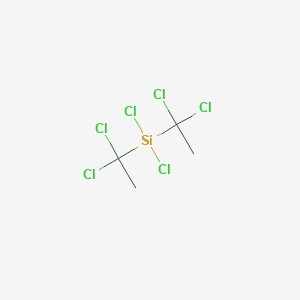
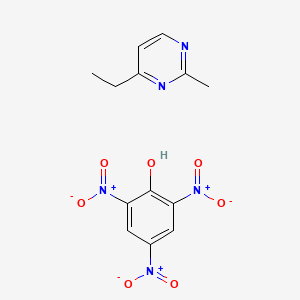
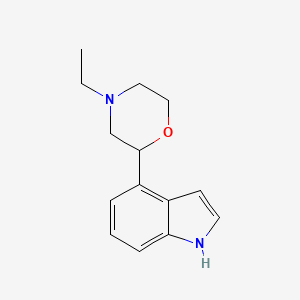
![Diethyl [2-phenyl-1-(trimethylsilyl)ethyl]phosphonate](/img/structure/B14389576.png)
![N-{4-[2-(4-Methyl-2,6-dioxopiperidin-1-yl)ethoxy]phenyl}acetamide](/img/structure/B14389587.png)
